molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-51-2

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1338031
CAS RN: 30129-51-2
M. Wt: 199.01 g/mol
InChI Key: HOMHDMLNECTTGL-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered interest due to their potential biological activities, including antiviral and antitumor properties. The presence of a bromine atom in these compounds, particularly in the para position of the N1 side chain phenyl ring, has been shown to be significant for their activity against certain biological targets, such as the Bcr-Abl T315I mutant, which is implicated in some forms of leukemia .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions and starting materials. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides as potential antiparasitic agents starts with the treatment of a chloro-substituted precursor with selenourea, followed by deacetylation or debenzoylation steps to yield the desired nucleosides . Another approach involves solid-liquid phase transfer catalysis to regioselectively prepare 4-substituted pyrazolo[3,4-d]pyrimidines, with subsequent reactions leading to various analogues with different substituents at the 4-position .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be modified at various positions to yield compounds with different biological activities. The structural assignments of these compounds are typically made based on spectral studies, which help in confirming the presence of specific functional groups and the overall molecular framework .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives undergo a variety of chemical reactions, including glycosylation, ammonolysis, and reactions with thiourea or selenourea. These reactions are crucial for introducing different substituents and functional groups that can modulate the biological activity of the compounds. For example, the reaction of a chloro-substituted intermediate with selenourea leads to a seleno derivative with potential antiviral and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by the substituents attached to the core structure. These properties include solubility, which can be modified by converting the compounds into water-soluble formulations, such as liposome encapsulation. This modification is particularly important for biological evaluations and in vivo studies, as it can improve the bioavailability and reduce the need for solubilizing agents like DMSO .

Scientific Research Applications

Chemical Interactions and Biological Activity

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential in medical and biological applications. A derivative, specifically the 4-bromo variant, demonstrated significant activity against the Bcr-Abl T315I mutant, commonly associated with leukemia. The bromine atom's presence was highlighted as crucial for interacting with this mutant. These findings suggest the compound's potential in therapeutic applications, especially in conditions involving the Bcr-Abl T315I mutant (Radi et al., 2013).

Structural and Synthetic Developments

Synthetic pathways involving this compound are vital for creating complex polyheterocyclic systems. These compounds have showcased a wide range of biological activities, including antimicrobial properties. The synthetic versatility of these compounds allows for the creation of diverse derivatives, which can be tailored for specific biological functions (Abdel‐Latif et al., 2019).

Pharmacological Significance

The pharmacological relevance of pyrazolo[3,4-d]pyrimidine derivatives is well-documented, with activities spanning across various domains like anticancer, antimicrobial, and anti-inflammatory. These compounds serve as crucial building blocks in pharmaceuticals and are also significant in agrochemicals, pigments, and other fine chemicals, showcasing the structural and functional importance of this scaffold in medicinal chemistry (Ettahiri et al., 2020).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potential of this compound derivatives is noteworthy. These compounds have shown promising results against various cancer cell lines and bacterial strains, highlighting their potential in developing new therapeutic agents for treating cancer and bacterial infections. The ability to design and synthesize such derivatives provides a pathway for creating more effective and targeted drugs (Greco et al., 2020).

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .

properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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